molecular formula C20H22N4O2S2 B4811782 3-[4-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one

3-[4-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one

Cat. No.: B4811782
M. Wt: 414.5 g/mol
InChI Key: UNRLCYURWJFYJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 5,6-dimethyl-4-oxothieno[2,3-d]pyrimidine with a suitable butylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyrimidine derivatives.

    Substitution: Formation of alkylated or halogenated derivatives.

Scientific Research Applications

3-[4-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of tyrosine kinases or cyclin-dependent kinases, thereby affecting cell proliferation and survival pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its dual thienopyrimidine moieties provide a versatile scaffold for further functionalization and optimization in drug design and material science applications.

Properties

IUPAC Name

3-[4-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S2/c1-11-13(3)27-17-15(11)19(25)23(9-21-17)7-5-6-8-24-10-22-18-16(20(24)26)12(2)14(4)28-18/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRLCYURWJFYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CCCCN3C=NC4=C(C3=O)C(=C(S4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
3-[4-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
3-[4-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one
Reactant of Route 4
3-[4-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one
Reactant of Route 5
3-[4-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
3-[4-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.